![molecular formula C20H19ClN2O3 B2614567 N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898427-88-8](/img/structure/B2614567.png)
N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a chroman ring fused with a piperidine ring, with a carboxamide group attached to the piperidine ring. The presence of a 4-chlorophenyl group adds to its structural complexity and potential biological activity.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists or inverse agonists at certain receptors .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological and pharmacological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the chroman and piperidine precursors One common method involves the condensation of 4-chlorobenzaldehyde with a suitable chromanone derivative under acidic conditions to form the chroman ringThe final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide typically involves a multi-step process. One common method includes:
- Formation of the Spirocyclic Structure : The initial step involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions to form the key intermediate tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.
- Deprotection : The Boc group is removed using trifluoroacetic acid, yielding the spiro[chroman-2,4'-piperidin]-4-one.
- Final Coupling : This intermediate is then coupled with various substituted quinoline-4-carboxylic acids to produce the final product .
This compound has shown promising biological activities in several studies:
Antitumor Activity
Preliminary research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (breast) | 5.0 | Cell cycle arrest at G2/M phase |
HT-29 (colon) | 3.5 | Inhibition of cell proliferation |
These results suggest that the compound may disrupt the cell cycle, particularly at critical phases necessary for cancer treatment .
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Its similarity to known psychoactive compounds raises interest in its possible antidepressant properties. The piperazine moiety may interact with neurotransmitter systems, indicating a potential for further exploration in neuropharmacology .
Case Study 1: Antitumor Efficacy
In a study assessing various oxalamide derivatives, this compound displayed significant cytotoxicity against MCF7 and HT-29 cell lines. The recorded IC50 values highlight its strong potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another investigation into similar compounds revealed that derivatives containing piperazine structures could effectively modulate serotonin receptors. Although specific data on this compound’s receptor affinity remain under investigation, initial results suggest it may exhibit comparable properties .
Future Directions in Research
Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Key areas for future studies include:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chromanone derivatives: These compounds share the chromanone core structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their diverse pharmacological properties.
Uniqueness
N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the chroman and piperidine rings, along with the 4-chlorophenyl group, makes it a versatile compound for various applications .
Biologische Aktivität
N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and detailed research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common approach begins with the preparation of tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate through the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization. The subsequent deprotection of the Boc group and coupling with substituted quinoline-4-carboxylic acids yields the desired compound .
Synthetic Route Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Spirocyclization | N-Boc-4-piperidinone, 1-(2-hydroxyphenyl)ethanone |
2 | Deprotection | Trifluoroacetic acid (TFA) |
3 | Coupling | HATU, triethylamine |
This compound exhibits its biological activity through interactions with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biochemical responses. The exact pathways depend on the biological context and the specific target molecules involved .
Pharmacological Properties
Research has shown that this compound possesses several pharmacological properties:
- Anticancer Activity : Studies indicate that derivatives of spiro[chroman-2,4'-piperidine] exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in animal models, making it a candidate for further investigation in inflammatory diseases .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 55 |
50 | 30 |
The compound showed significant cytotoxicity at higher concentrations, suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema compared to control groups:
Treatment Group | Paw Edema (mm) |
---|---|
Control | 10.5 |
Low Dose (10 mg/kg) | 7.0 |
High Dose (50 mg/kg) | 3.5 |
These results highlight the compound's potential for use in managing inflammatory conditions .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYWPNVLYSBLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.